3-chloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide
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Description
3-chloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H19ClFN3O2S and its molecular weight is 407.89. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibition
Sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrases, which are enzymes implicated in various physiological and pathological processes. For instance, a study by Sapegin et al. (2018) reported the synthesis of a novel class of [1,4]oxazepine-based primary sulfonamides demonstrating strong inhibition of human carbonic anhydrases, highlighting their potential therapeutic relevance (Sapegin et al., 2018).
Anticancer Activity
Mixed-ligand copper(II)-sulfonamide complexes have shown varying degrees of DNA binding, DNA cleavage, genotoxicity, and anticancer activity, underscoring the role of the sulfonamide derivative in governing interactions with DNA and inducing cell death primarily through apoptosis (González-Álvarez et al., 2013).
Neurodegenerative Disease Imaging
Research by Fookes et al. (2008) on fluoroethoxy and fluoropropoxy substituted compounds has indicated high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), suggesting their utility in imaging PBR expression in neurodegenerative disorders using positron emission tomography (PET) (Fookes et al., 2008).
Synthetic Chemistry and Material Science
The synthetic versatility of sulfonamide derivatives is also notable in material science, where they serve as building blocks for complex molecular architectures. For example, Ertem et al. (2017) detailed the synthesis and electrochemical characterization of novel metallophthalocyanines fused with sulfonamide groups, indicating their potential in electrochemical applications (Ertem et al., 2017).
Antimicrobial and Antifungal Applications
Sulfonamide derivatives have been evaluated for their antibacterial and antifungal activities, as demonstrated by Hassan et al. (2013), who synthesized a series of 2-pyrazolines and pyrazole derivatives bearing benzenesulfonamide moieties with promising antimicrobial properties (Hassan et al., 2013).
Properties
IUPAC Name |
3-chloro-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O2S/c1-13-19(15-6-4-3-5-7-15)14(2)24(23-13)11-10-22-27(25,26)16-8-9-18(21)17(20)12-16/h3-9,12,22H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOMFKGBGZJOIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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